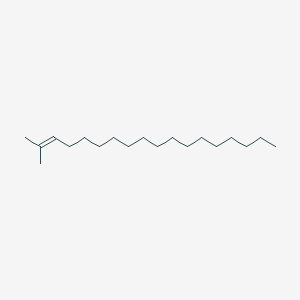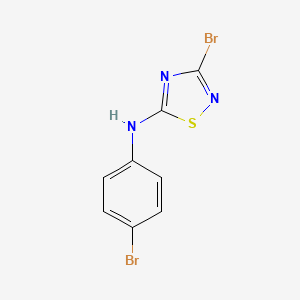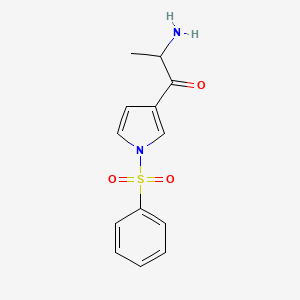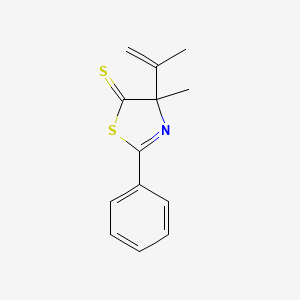
2-Octadecene, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octadecene, 2-methyl- is an organic compound with the molecular formula C19H38 It is a branched alkene, characterized by the presence of a double bond between the second and third carbon atoms and a methyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecene, 2-methyl- can be achieved through various methods, including:
Alkylation of Alkenes: One common method involves the alkylation of 1-octadecene with methyl iodide in the presence of a strong base such as potassium tert-butoxide.
Dehydration of Alcohols: Another method involves the dehydration of 2-methyl-2-octadecanol using a strong acid like sulfuric acid or phosphoric acid as a catalyst.
Industrial Production Methods
Industrial production of 2-Octadecene, 2-methyl- typically involves large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octadecene, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of 2-Octadecene, 2-methyl- using catalysts such as palladium on carbon can convert it into 2-methyloctadecane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: 2-Methyl-2-octadecanol, 2-methyl-2-octadecanal, 2-methyl-2-octadecanoic acid.
Reduction: 2-Methyloctadecane.
Substitution: 2-Chloro-2-methyloctadecane, 2-Bromo-2-methyloctadecane.
Wissenschaftliche Forschungsanwendungen
2-Octadecene, 2-methyl- has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Octadecene, 2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The double bond in the compound allows it to participate in various chemical reactions, altering the activity of enzymes and affecting cellular processes. The methyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
2-Octadecene, 2-methyl- can be compared with other similar compounds such as:
Octadecane: A saturated hydrocarbon with no double bonds, making it less reactive compared to 2-Octadecene, 2-methyl-.
1-Octadecene: An unsaturated hydrocarbon with a double bond at the first carbon, differing in the position of the double bond and the absence of a methyl group.
2-Methyloctadecane: A saturated hydrocarbon with a methyl group at the second carbon, lacking the double bond present in 2-Octadecene, 2-methyl-.
The uniqueness of 2-Octadecene, 2-methyl- lies in its specific structure, which combines the reactivity of an alkene with the steric effects of a branched alkyl chain, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
103583-46-6 |
|---|---|
Molekularformel |
C19H38 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
2-methyloctadec-2-ene |
InChI |
InChI=1S/C19H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h18H,4-17H2,1-3H3 |
InChI-Schlüssel |
VVOFAQNSRNLGTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)

![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)


![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)

![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)

![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)
![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)
